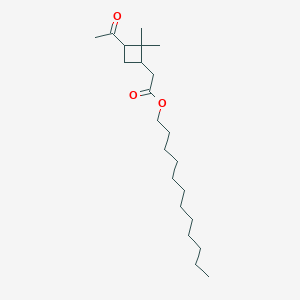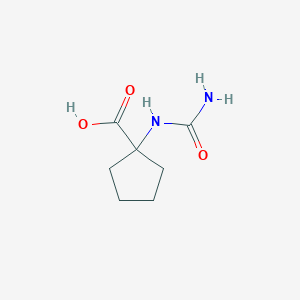
3-(Trimethylstannyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylstannyl)propanenitrile is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Trimethylstannyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenated propanenitrile with trimethyltin chloride in the presence of a base. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin chemistry apply. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trimethylstannyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizers can be used to oxidize nitriles to carboxylic acids.
Major Products:
Aplicaciones Científicas De Investigación
3-(Trimethylstannyl)propanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(Trimethylstannyl)propanenitrile exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group can participate in various nucleophilic substitution and elimination reactions, often facilitated by the electron-withdrawing nitrile group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound valuable in synthetic organic chemistry .
Comparación Con Compuestos Similares
Propanenitrile: A simpler nitrile compound without the trimethylstannyl group.
Trimethylstannyl Arylboronates: Compounds with similar organotin functionality but different organic backbones.
3-(Trimethylstannyl)alanine: An amino acid derivative with a trimethylstannyl group.
Uniqueness: 3-(Trimethylstannyl)propanenitrile is unique due to its combination of a nitrile group and a trimethylstannyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling and other reactions .
Propiedades
Número CAS |
5827-64-5 |
|---|---|
Fórmula molecular |
C6H13NSn |
Peso molecular |
217.88 g/mol |
Nombre IUPAC |
3-trimethylstannylpropanenitrile |
InChI |
InChI=1S/C3H4N.3CH3.Sn/c1-2-3-4;;;;/h1-2H2;3*1H3; |
Clave InChI |
HHQXEIZOAAUKEB-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


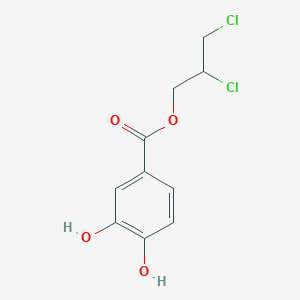
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
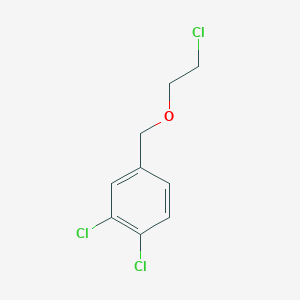
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)



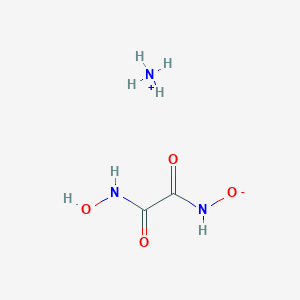
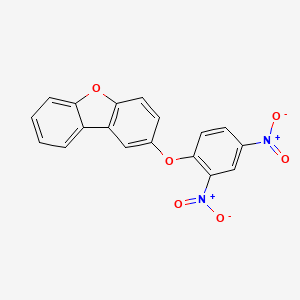
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
